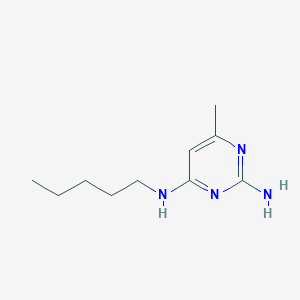
6-Methyl-N4-pentylpyrimidine-2,4-diamine
Cat. No. B8560521
M. Wt: 194.28 g/mol
InChI Key: ZXOUIPZHTQOAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08765939B2
Procedure details


2-Amino-4-chloro-6-methylpyrimidine (10 g) and pentylamine (20 ml) were combined in dioxane (100 mL) and refluxed for 42 h. The solvents were evaporated, the product taken up in DCM, washed with water, sat. sodium bicarbonate solution, brine, dried, and the solvent evaporated to give the subtitle compound 8.3 g.



Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([CH3:9])[N:3]=1.[CH2:10]([NH2:15])[CH2:11][CH2:12][CH2:13][CH3:14]>O1CCOCC1>[CH3:9][C:4]1[N:3]=[C:2]([NH2:1])[N:7]=[C:6]([NH:15][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=CC(=N1)Cl)C
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)N
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 42 h
|
|
Duration
|
42 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents were evaporated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water, sat. sodium bicarbonate solution, brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC(=NC(=N1)N)NCCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.3 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
